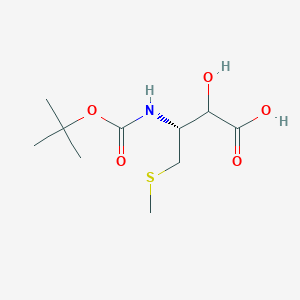
(3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protected amino group, a hydroxyl group, and a methylthio group. The presence of these functional groups makes it a versatile intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using a suitable oxidizing agent.
Thiomethylation: The methylthio group is introduced via a thiomethylation reaction, typically using methylthiol and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone yields the original hydroxyl compound.
科学的研究の応用
(3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of (3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, such as enzyme catalysis and receptor binding. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then interact with biological targets.
類似化合物との比較
Similar Compounds
(3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoic acid: The enantiomer of the compound with similar properties but different stereochemistry.
(3R)-3-Amino-2-hydroxy-4-(methylthio)butanoic acid: The non-Boc-protected version of the compound.
(3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxybutanoic acid: A similar compound lacking the methylthio group.
Uniqueness
The uniqueness of (3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoic acid lies in its combination of functional groups, which provide versatility in synthetic applications and biological interactions. The presence of the Boc-protected amino group allows for selective deprotection and subsequent reactions, while the hydroxyl and methylthio groups offer additional sites for chemical modification.
特性
分子式 |
C10H19NO5S |
|---|---|
分子量 |
265.33 g/mol |
IUPAC名 |
(3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C10H19NO5S/c1-10(2,3)16-9(15)11-6(5-17-4)7(12)8(13)14/h6-7,12H,5H2,1-4H3,(H,11,15)(H,13,14)/t6-,7?/m0/s1 |
InChIキー |
RYNPGCJDTGARGW-PKPIPKONSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CSC)C(C(=O)O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CSC)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


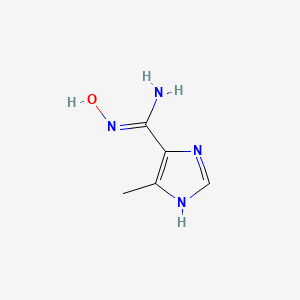
![2-((3-Fluoro-4-methoxyphenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B12827158.png)
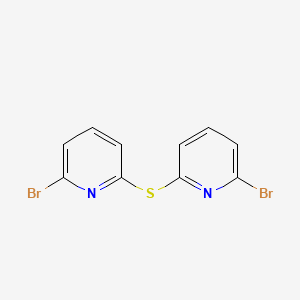

![2,6-Bis(trifluoromethyl)benzo[d]thiazole](/img/structure/B12827184.png)
![carbon monoxide;pyridine;quinoxalino[2,3-f][1,10]phenanthroline;rhenium](/img/structure/B12827197.png)

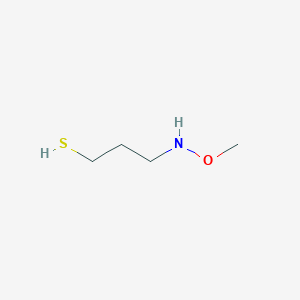
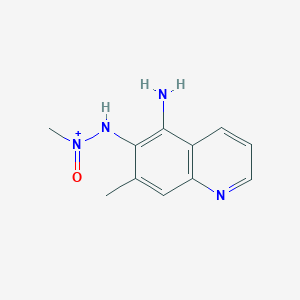


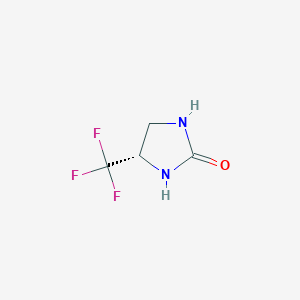

![2-Methyl-8,8a-dihydro-5,8-methanoimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B12827247.png)
